2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol
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Overview
Description
“2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol” is a compound with the molecular formula C7H16N2O3S. It has a molecular weight of 208.28 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol”, is an important task in modern organic chemistry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-[(Piperidine-1-sulfonyl)amino]ethan-1-ol” would include this piperidine ring, along with additional functional groups attached to it .Scientific Research Applications
Stereospecific Rearrangements and Synthesis of Heterocycles
Conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones, followed by various reactions, provide a route to substituted pyrrolidines and related heterocycles. This process includes stereospecific rearrangement of substituents, demonstrating the compound's utility in synthesizing complex structures such as indolizidine and quinolizidine derivatives (Back, Parvez, & Zhai, 2003).
Asymmetric Synthesis of Amino Piperidine
The asymmetric synthesis of (2S,3R)-(-)-epi-CP-99,994 utilized differentially protected C-3 N-sulfinyl, C-2 N,N-(diphenylmethylene) 2,3-diamino ester, highlighting the compound's role in the synthesis of amino piperidines with potential pharmacological activities (Davis & Zhang, 2009).
Multi-Component Synthesis of Piperidines
The synthesis of piperidines and dihydropyrrol-2-ones via one-pot multi-component reactions using a dual-functional ionic liquid demonstrates an efficient, simple, and green process. This approach highlights the utility of related compounds in creating diverse heterocyclic structures with good yields and easy work-ups (Basirat, Sajadikhah, & Zare, 2019).
Aminolysis and Transition-State Structure Study
A study on the aminolysis of X-substituted phenyl diphenylphosphinates with primary amines, including reactions with related piperidine compounds, provides insights into reaction mechanisms and the effects of amine nature on reactivity. This research aids in understanding the chemical behavior of sulfonamide-containing compounds in synthetic applications (Um, Han, & Shin, 2009).
Anticancer Activity and Novel Sulfone Synthesis
Research on the synthesis of novel sulfones with biologically active hydrazides, 1,2-dihydropyridines, chromene, and benzochromene moieties starting from related sulfonamide compounds has shown potential anticancer activity. This work emphasizes the compound's role in developing new anticancer agents through innovative chemical synthesis (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological changes
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, depending on their specific targets
Future Directions
properties
IUPAC Name |
N-(2-hydroxyethyl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHXDZCFKNGXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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